molecular formula C20H15N3O3 B12985870 (3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

(3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Cat. No.: B12985870
M. Wt: 345.4 g/mol
InChI Key: RNGGWRKTRFASTF-BOPFTXTBSA-N
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Description

(3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an indole core, a pyrrole ring, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde with indole-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated reactors and advanced purification techniques like chromatography and crystallization further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted products with new functional groups replacing the nitro group.

Scientific Research Applications

(3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one: shares similarities with other indole and pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

(3Z)-3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C20H15N3O3/c1-12-10-16(13-6-8-14(9-7-13)23(25)26)19(21-12)11-17-15-4-2-3-5-18(15)22-20(17)24/h2-11,21H,1H3,(H,22,24)/b17-11-

InChI Key

RNGGWRKTRFASTF-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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